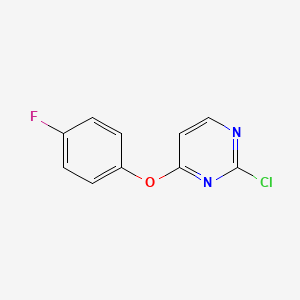

2-Chloro-4-(4-fluorophenoxy)pyrimidine

Overview

Description

2-Chloro-4-(4-fluorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6ClFN2O . It is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves several steps, including cyclization, chlorination, and nucleophilic substitution . For example, new 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a chlorine atom and a fluorine atom, which are attached to the pyrimidine ring .

Chemical Reactions Analysis

This compound, like other pyrimidine derivatives, can undergo various chemical reactions. For instance, chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described . In the presence of weak bases anilines and secondary aliphatic amines selectively displace the chloride group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 224.62 . It is a powder at room temperature . More specific properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) are not provided in the search results.

Scientific Research Applications

Synthesis of Anticancer Intermediates

2-Chloro-4-(4-fluorophenoxy)pyrimidine serves as an important intermediate in the synthesis of small molecule anticancer drugs. Studies have developed rapid synthesis methods for related compounds, showcasing the role of this compound in creating effective anticancer agents through nucleophilic substitution and coupling reactions (Kou & Yang, 2022).

Development of Anti-Inflammatory and Analgesic Agents

Research has also extended into the synthesis of novel pyrimidine derivatives with potent anti-inflammatory and analgesic properties. By designing derivatives of pyrimidine heterocycles, researchers have identified compounds that exhibit significant biological activity, potentially leading to new treatments for inflammation and pain (Muralidharan, James Raja, & Asha Deepti, 2019).

Role in Dual EGFR/ErbB-2 Kinase Inhibition

The derivatives of this compound have been evaluated for their potential to inhibit EGFR and ErbB-2 tyrosine kinase activities, showing promise as anticancer agents with dual inhibitory effects. This research highlights the compound's application in developing targeted cancer therapies (Li et al., 2012).

Exploration of Molecular Docking and Quantum Chemical Calculations

Advanced studies have utilized this compound in quantum chemical calculations and molecular docking studies to understand its interaction with biological targets. This research provides a foundation for the rational design of drugs by analyzing the compound's structure-activity relationships (Gandhi et al., 2016).

Development of Fluorescence-Based Applications

Additionally, derivatives of this compound have been explored for their fluorescence characteristics, opening up potential applications in bioimaging and molecular diagnostics (Ebrahimpour et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-(4-fluorophenoxy)pyrimidine is the voltage-gated sodium channels . These channels play crucial roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans .

Mode of Action

This compound acts as a state-dependent sodium channel blocker . It has been found to be approximately 1000 times more potent, with 2000-fold faster binding kinetics, and ≥10-fold higher levels of state dependence than other sodium channel blockers such as carbamazepine and lamotrigine .

Biochemical Pathways

The compound’s interaction with sodium channels affects the neuronal excitability and pain signaling pathways . By blocking these channels, it can help to alleviate the hyperexcitability associated with chronic pain conditions .

Pharmacokinetics

Its potency and fast onset kinetics suggest that it may have good bioavailability .

Result of Action

The blocking of sodium channels by this compound results in the reduction of neuronal hyperexcitability, thereby alleviating pain . In rat pain models, it had minimal effective doses of 1 to 3 mg/kg p.o. in various pain conditions, and its efficacy was similar to clinically relevant comparators .

properties

IUPAC Name |

2-chloro-4-(4-fluorophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGAFNQZHMMICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1090835-72-5 | |

| Record name | 2-chloro-4-(4-fluorophenoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)

![[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol](/img/structure/B1451711.png)

![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)

![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)

![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)